molecular formula C9H11F3N2O2 B15385681 1-(4-Ethoxy-3-(trifluoromethoxy)phenyl)hydrazine

1-(4-Ethoxy-3-(trifluoromethoxy)phenyl)hydrazine

Cat. No.: B15385681
M. Wt: 236.19 g/mol
InChI Key: LNORRNZNZMBRJP-UHFFFAOYSA-N
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Description

1-(4-Ethoxy-3-(trifluoromethoxy)phenyl)hydrazine is a useful research compound. Its molecular formula is C9H11F3N2O2 and its molecular weight is 236.19 g/mol. The purity is usually 95%.
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Biological Activity

1-(4-Ethoxy-3-(trifluoromethoxy)phenyl)hydrazine is a compound that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Hydrazine derivatives are known for their diverse pharmacological profiles, including antifungal, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, highlighting relevant studies, mechanisms of action, and potential therapeutic applications.

Antifungal Activity

Research indicates that hydrazine derivatives can exhibit significant antifungal properties. In a study exploring various phenylhydrazide compounds, it was found that certain derivatives demonstrated minimum inhibitory concentrations (MIC) against fluconazole-resistant fungi that were lower than those of traditional antifungals. For instance, compounds with similar structural motifs to this compound showed MIC values ranging from 0.0156 to 0.125 mg/mL against multiple strains of Candida species .

Anticancer Activity

Hydrazine derivatives have also been investigated for their anticancer properties. A related study highlighted that compounds containing a hydrazine moiety could induce apoptosis in various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). The compounds were noted to enhance caspase-3 activity significantly, indicating their potential as apoptosis-inducing agents .

Table 1: Summary of Anticancer Activities of Related Hydrazine Compounds

CompoundCell LineIC50 (μM)Mechanism of Action
Compound AMDA-MB-2311.0Induction of apoptosis
Compound BHepG22.5Cell cycle arrest at G2/M phase
Compound CA549 (Lung)5.0Inhibition of microtubule assembly

Anti-inflammatory Properties

The anti-inflammatory potential of hydrazine derivatives has also been documented. Compounds similar to this compound have shown promising results in inhibiting pro-inflammatory pathways, including the inhibition of cyclooxygenase (COX) enzymes . Such activities suggest a possible role in treating inflammatory diseases.

The biological activities of hydrazine derivatives often stem from their ability to interact with specific cellular targets:

  • Inhibition of Enzymatic Activity : Many hydrazines inhibit enzymes involved in key metabolic pathways, such as lipoxygenase and cyclooxygenase.
  • Induction of Apoptosis : Compounds can trigger apoptotic pathways through the activation of caspases and other apoptotic markers.
  • Microtubule Disruption : Some derivatives have been shown to destabilize microtubules, which is critical in cancer cell proliferation.

Case Studies

Several case studies have explored the efficacy of hydrazine derivatives in vivo and in vitro:

  • Study on Antifungal Efficacy : A series of hydrazones were tested against Candida albicans, revealing that modifications at the phenyl ring significantly enhanced antifungal activity .
  • Cancer Cell Line Studies : In vitro studies on MDA-MB-231 cells indicated that specific hydrazines could reduce cell viability by over 70% at concentrations as low as 10 μM .

Properties

Molecular Formula

C9H11F3N2O2

Molecular Weight

236.19 g/mol

IUPAC Name

[4-ethoxy-3-(trifluoromethoxy)phenyl]hydrazine

InChI

InChI=1S/C9H11F3N2O2/c1-2-15-7-4-3-6(14-13)5-8(7)16-9(10,11)12/h3-5,14H,2,13H2,1H3

InChI Key

LNORRNZNZMBRJP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)NN)OC(F)(F)F

Origin of Product

United States

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